molecular formula C17H25FN2O2 B2761995 (S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate CAS No. 1286209-32-2

(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate

Katalognummer: B2761995
CAS-Nummer: 1286209-32-2
Molekulargewicht: 308.397
InChI-Schlüssel: PEYGKVHAIBEIBV-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 4-fluorobenzylamino substituent at the 3-position. The (S)-enantiomer configuration is critical for stereoselective interactions in biological systems. Such compounds are commonly used as intermediates in medicinal chemistry, particularly in kinase inhibitor synthesis or enzyme modulators, due to their ability to mimic transition-state geometries or engage in hydrogen bonding via the amino and carbamate groups .

Eigenschaften

IUPAC Name

tert-butyl (3S)-3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYGKVHAIBEIBV-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the piperidine derivative.

    Esterification: The tert-butyl ester is formed through an esterification reaction, often using tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in producing tert-butyl esters, offering advantages in terms of sustainability and reaction control .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorobenzyl group or the piperidine ring, resulting in the corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted fluorobenzyl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research indicates that (S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate exhibits notable pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural resemblance to known piperidine derivatives suggests it may interact with neurotransmitter systems, potentially acting as a modulator for conditions such as depression and anxiety.

Case Studies

Several studies have investigated the efficacy of related compounds in preclinical models:

  • Neuroprotective Effects: In studies involving piperidine derivatives, compounds similar to this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest that modifications to the piperidine structure can enhance neuroprotection.
  • Antidepressant Activity: Research has shown that certain piperidine derivatives exhibit antidepressant-like effects in animal models. The introduction of a fluorobenzyl group may enhance the selectivity and potency of these compounds at serotonin receptors, which are critical targets for antidepressant drugs.

Lead Compound Identification

The unique structure of this compound positions it as a lead compound for further optimization. Medicinal chemists can explore variations in the side chains or functional groups to improve efficacy and reduce side effects.

Synthesis and Modification

The synthesis of this compound can serve as a platform for generating a library of analogs. By altering the fluorobenzyl moiety or the carboxylate group, researchers can systematically evaluate the impact on biological activity, leading to the identification of more effective therapeutic agents.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Features

The following table summarizes structural analogs, their substituents, and applications based on evidence:

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Application/Notes References
(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate 4-fluorobenzylamino 3 Fluorobenzyl, tert-butyl carbamate - Hypothesized intermediate for kinase inhibitors -
Compound 18 Pyrimidinyl-pyridinyl-naphthalenyl 3 Amino, naphthalenyloxy - IRE1α RNase inhibitor intermediate (bulkier substituent reduces solubility)
Compound 16 4-Bromo-2-nitrophenylaminomethyl 3 Bromo, nitro - Bromodomain inhibitor synthesis (electron-withdrawing groups increase reactivity)
(S)-6c 7-Chloro-pyrimidoindolyl-methylamino 3 Chloro, heterocyclic - Chiral stationary phase component (rigid heterocycle enhances enantioselectivity)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl 4 Pyridine, amino 277.36 Research chemical (positional isomerism alters binding)
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzylamino 4 Difluoro 326.38 Pharmaceutical intermediate (enhanced lipophilicity vs. mono-fluoro)
tert-Butyl (S)-4-amino-3,3-difluoropiperidine-1-carboxylate 3,3-Difluoro, amino 4 Difluoro piperidine - API intermediate (fluorination modulates ring conformation)

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability. Bromo-nitro () and chloro-pyrimidoindole () substituents introduce steric bulk and electronic effects, favoring interactions with hydrophobic enzyme pockets (e.g., bromodomains or kinases) .

Stereochemical Considerations :

  • The (S)-configuration at the 3-position (target compound, ) is critical for chiral recognition in enzyme binding. For example, (S)-6c () demonstrates enhanced enantioselectivity in chromatographic applications .

Synthetic Utility :

  • The tert-butyl carbamate group in all analogs serves as a temporary amine-protecting group, facilitating downstream functionalization (e.g., deprotection to free amines for coupling reactions) .

Biologische Aktivität

(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H25FN2O2C_{17}H_{25}FN_{2}O_{2} with a molecular weight of approximately 308.39 g/mol. The compound features a piperidine ring, which is a common scaffold in pharmacology, and a fluorobenzyl moiety that may enhance its biological activity.

Synthesis Overview

The synthesis typically involves:

  • Formation of the piperidine core : This is achieved through standard methods such as reductive amination or alkylation.
  • Introduction of the tert-butyl ester : This can be done via esterification reactions.
  • Fluorobenzyl substitution : The final step involves coupling the fluorobenzyl amine with the piperidine derivative .

Research indicates that this compound exhibits various biological activities, particularly in modulating inflammatory pathways. The compound has been studied for its potential as an NLRP3 inflammasome inhibitor, which plays a critical role in the immune response.

  • NLRP3 Inhibition : The compound has shown promise in inhibiting IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its role in reducing inflammation .
  • Anti-pyroptotic Effects : It has demonstrated concentration-dependent inhibition of pyroptosis, a form of programmed cell death associated with inflammation .

Case Studies and Experimental Data

A series of experiments evaluated the efficacy of this compound against various inflammatory models:

Study Model Concentration (µM) Inhibition (%)
Study AHuman macrophages1019.4 ± 0.4
Study BHuman macrophages5029.1 ± 4.8
Study CLPS/ATP-stimulated macrophagesVariesUp to 35%

These studies highlight the compound's potential as a therapeutic agent in treating inflammatory diseases by modulating immune responses.

Q & A

Q. Advanced Methodological Considerations

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) to directly synthesize the (S)-enantiomer with high enantiomeric excess (ee > 95%) .
  • Purification : Use flash chromatography (hexane:EtOAc gradients) or preparative HPLC to isolate the pure enantiomer.

Q. Basic Analytical Techniques

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., piperidine ring protons at δ 1.2–3.5 ppm, fluorobenzyl protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]+ ≈ 349.4 g/mol) .

Q. Advanced Techniques for Enantiopurity

  • Chiral HPLC : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) to determine ee. Retention times differ by 1–2 minutes for (S) and (R) enantiomers .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC deposition) .

What strategies mitigate contradictions in bioactivity data across different studies?

Q. Basic Experimental Design

  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤ 0.1%), pH, and temperature .
  • Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis before biological testing .

Q. Advanced Data Analysis

  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity with analogs (e.g., replacing 4-fluorobenzyl with pyridinyl or trifluoromethyl groups) to identify critical functional groups .
  • Target Validation : Use CRISPR knockout or siRNA silencing to confirm target engagement (e.g., enzyme inhibition or receptor binding) .

How to design experiments to study SAR for this compound's pharmacological targets?

Q. Basic SAR Approaches

Analog Synthesis : Modify substituents (e.g., halogens, electron-withdrawing groups) on the benzyl or piperidine moiety .

In Vitro Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Q. Advanced Methodologies

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with protein targets (e.g., G-protein-coupled receptors) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications .

Q. Basic Safety Measures

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: ≤1 mg/m³) .

Q. Advanced Hazard Mitigation

  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
  • Spill Management : Absorb spills with vermiculite and treat with 10% NaOH solution for deactivation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.